molecular formula C27H28N2O3S B188439 Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester CAS No. 172984-43-9

Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester

Cat. No. B188439
M. Wt: 460.6 g/mol
InChI Key: CXVCHVASPISQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has been widely used in scientific research. This compound is commonly known as Spirooxindole or SOX and is a derivative of the natural product, spiroindoline. Spirooxindole has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism Of Action

The mechanism of action of Spirooxindole is not fully understood. However, it has been proposed that Spirooxindole may exert its biological activities by modulating various cellular signaling pathways. For example, Spirooxindole has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.

Biochemical And Physiological Effects

Spirooxindole has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

Spirooxindole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, Spirooxindole has some limitations for use in lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Spirooxindole. One area of research could focus on the optimization of the synthesis method to improve yields and purity. Another area of research could focus on the development of new derivatives of Spirooxindole with improved biological activities and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of Spirooxindole and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Spirooxindole involves the reaction of 3-phenyl-3-hydroxypropanoic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with thioacetic acid ethyl ester to yield Spirooxindole. The synthesis of Spirooxindole is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

Spirooxindole has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have shown that Spirooxindole can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Spirooxindole has been shown to possess anti-microbial properties against a variety of bacteria and fungi.

properties

CAS RN

172984-43-9

Product Name

Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester

Molecular Formula

C27H28N2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

ethyl 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate

InChI

InChI=1S/C27H28N2O3S/c1-2-32-22(30)18-33-26-28-24-21-14-8-7-11-19(21)17-27(15-9-4-10-16-27)23(24)25(31)29(26)20-12-5-3-6-13-20/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3

InChI Key

CXVCHVASPISQIR-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Other CAS RN

172984-43-9

Origin of Product

United States

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